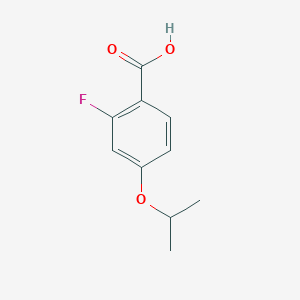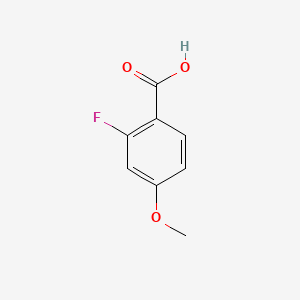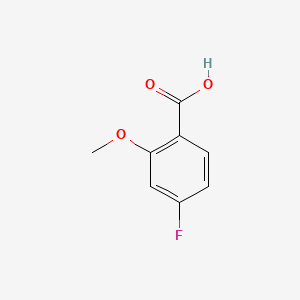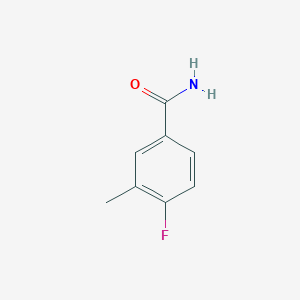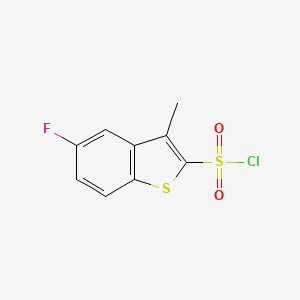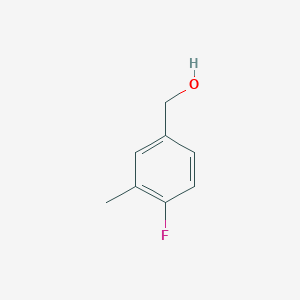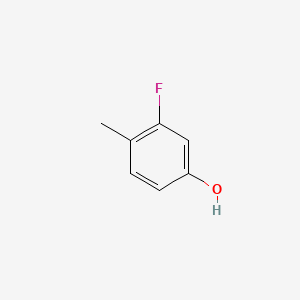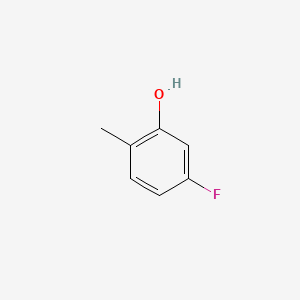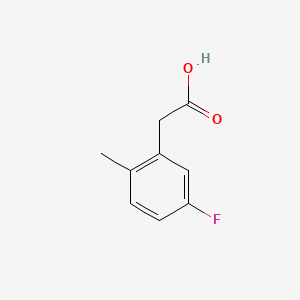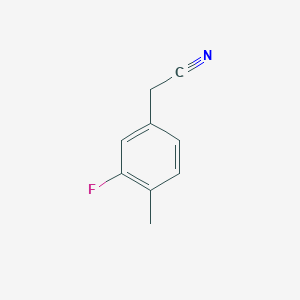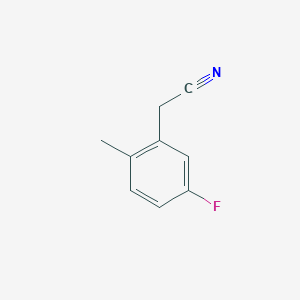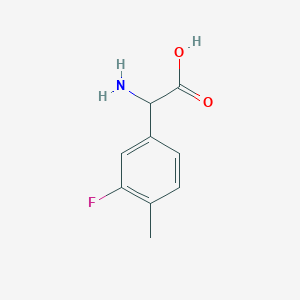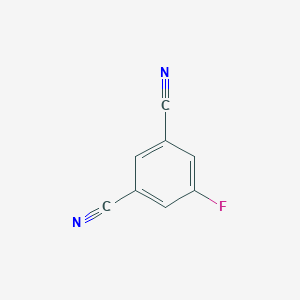
5-氟代间苯二甲腈
描述
5-Fluoroisophthalonitrile: is an organic compound with the molecular formula C8H3FN2 . It is a derivative of isophthalonitrile, where a fluorine atom is substituted at the 5-position of the benzene ring. This compound has garnered significant attention due to its unique combination of physical, chemical, and biological properties.
科学研究应用
5-Fluoroisophthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
生化分析
Biochemical Properties
5-Fluoroisophthalonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 5-Fluoroisophthalonitrile and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, 5-Fluoroisophthalonitrile can bind to proteins and other biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of 5-Fluoroisophthalonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Fluoroisophthalonitrile can induce apoptosis in certain cancer cell lines by disrupting the normal function of key regulatory proteins . This compound also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation .
Molecular Mechanism
At the molecular level, 5-Fluoroisophthalonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 5-Fluoroisophthalonitrile can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to a decrease in DNA synthesis and an increase in DNA damage, ultimately resulting in cell death. Additionally, 5-Fluoroisophthalonitrile can bind to specific biomolecules, altering their conformation and function, which further contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroisophthalonitrile have been observed to change over time. The stability of 5-Fluoroisophthalonitrile is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy Long-term studies have shown that prolonged exposure to 5-Fluoroisophthalonitrile can result in sustained cellular damage and alterations in cellular function
Dosage Effects in Animal Models
The effects of 5-Fluoroisophthalonitrile vary with different dosages in animal models. At low doses, 5-Fluoroisophthalonitrile may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 5-Fluoroisophthalonitrile can cause severe damage to vital organs, such as the liver and kidneys, in animal models. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential risks.
Metabolic Pathways
5-Fluoroisophthalonitrile is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities. The metabolic pathways of 5-Fluoroisophthalonitrile can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Fluoroisophthalonitrile within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 5-Fluoroisophthalonitrile can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of 5-Fluoroisophthalonitrile within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Fluoroisophthalonitrile is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5-Fluoroisophthalonitrile may localize to the nucleus, where it can interact with DNA and other nuclear proteins, affecting gene expression and cellular function. Understanding the subcellular localization of 5-Fluoroisophthalonitrile is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisophthalonitrile typically involves the fluorination of isophthalonitrile. One common method is the reaction of isophthalonitrile with a fluorinating agent such as fluorine gas or hydrogen fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like antimony pentachloride or cobalt trifluoride at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 5-Fluoroisophthalonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The process involves the same basic reaction but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Fluoroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like .
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as or in the presence of a suitable solvent.
Reduction: in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of various substituted isophthalonitriles.
Reduction: Formation of 5-fluoro-1,3-benzenediamine.
Oxidation: Formation of 5-fluoroisophthalic acid.
作用机制
The mechanism by which 5-Fluoroisophthalonitrile exerts its effects is primarily through its interaction with biological molecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .
相似化合物的比较
- 5-Fluoroisophthalic acid
- 5-Fluoro-1,3-benzenediamine
- 3,5-Dicyanofluorobenzene
Comparison: 5-Fluoroisophthalonitrile is unique due to its specific substitution pattern and the presence of both nitrile and fluorine groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Fluoroisophthalic acid lacks the nitrile groups, affecting its reactivity and applications. Similarly, 5-Fluoro-1,3-benzenediamine has amine groups instead of nitriles, leading to different chemical behavior and uses .
属性
IUPAC Name |
5-fluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOYGTWYIUJJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382437 | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453565-55-4 | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-fluoroisophthalonitrile derivatives interesting for photocatalysis?
A: 5-fluoroisophthalonitrile derivatives, specifically when functionalized with electron-donating groups like diphenylamine, exhibit thermally activated delayed fluorescence (TADF). This property arises from a small energy gap between their singlet and triplet excited states, allowing for efficient reverse intersystem crossing and prolonged excited state lifetimes. [, ] This characteristic makes them promising photocatalysts for organic reactions.
Q2: How stable are these TADF photocatalysts under irradiation?
A: Research indicates that the stability of TADF photocatalysts based on 5-fluoroisophthalonitrile, such as 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN), is dependent on the reaction conditions. In the absence of quenchers, 3DPAFIPN undergoes a photoinduced transformation upon irradiation with visible light, leading to the formation of a new species based on the carbazole-1,3-dicarbonitrile moiety. [] Interestingly, this photoproduct also exhibits TADF properties and demonstrates distinct reactivity, proving effective as a photocatalyst in cobalt-mediated allylation reactions where 3DPAFIPN itself was not successful. []
Q3: Can you elaborate on the applications of 5-fluoroisophthalonitrile-based TADF photocatalysts in organic synthesis?
A: These photocatalysts have shown promise in facilitating various organic transformations. For example, 3DPAFIPN has been successfully employed in the synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a Biginelli reaction. [] This reaction proceeds through a visible-light-induced electron transfer pathway, highlighting the potential of these photocatalysts in green and sustainable synthetic methodologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


